molecular formula C14H11ClN4O2S2 B249431 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No. B249431
M. Wt: 366.8 g/mol
InChI Key: UYWKUAYCVZYNTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives, which have been studied for their diverse biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant effects.

Mechanism of Action

The mechanism of action of 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, several studies have suggested that it exerts its biological activity by inhibiting the activity of enzymes involved in key metabolic pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. It has also been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may explain its antitumor activity.
Biochemical and Physiological Effects:
2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been shown to exhibit several biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which may explain its anti-inflammatory activity. Moreover, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which may explain its antitumor activity. Additionally, it has been reported to exhibit antioxidant activity, which may protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide in lab experiments is its broad spectrum of biological activity. It has been shown to exhibit antimicrobial, antitumor, anti-inflammatory, and antioxidant effects, which make it a potential candidate for the treatment of various diseases. Moreover, it has been reported to have low toxicity, which makes it a safer alternative to some of the currently available drugs. However, one of the limitations of using this compound is its poor solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

Several future directions can be explored in the research of 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide. One of the potential directions is to investigate its mechanism of action in more detail, which may provide insights into its biological activity and help identify new targets for drug development. Another direction is to explore its potential applications in the treatment of other diseases, such as neurodegenerative diseases and diabetes. Moreover, the development of new formulations that improve its solubility and bioavailability may expand its use in various applications.

Synthesis Methods

The synthesis of 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been reported in several studies. One of the common methods involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with 5-amino-1,3,4-oxadiazole-2-thiol to form 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-benzoic acid. The final step involves the reaction of 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-benzoic acid with 4-methyl-2-thiazolamine to form the desired compound.

Scientific Research Applications

2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications. Several studies have reported its antimicrobial activity against various pathogenic bacteria and fungi. It has also been shown to exhibit antitumor activity against different cancer cell lines, including breast, lung, and colon cancer. Moreover, this compound has been studied for its anti-inflammatory and antioxidant effects, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.

properties

Product Name

2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Molecular Formula

C14H11ClN4O2S2

Molecular Weight

366.8 g/mol

IUPAC Name

2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C14H11ClN4O2S2/c1-8-6-22-13(16-8)17-11(20)7-23-14-19-18-12(21-14)9-4-2-3-5-10(9)15/h2-6H,7H2,1H3,(H,16,17,20)

InChI Key

UYWKUAYCVZYNTA-UHFFFAOYSA-N

SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

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